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Introduction
Gastrin, a pivotal peptide hormone, has been a subject of intense scientific scrutiny for over a

century. Initially recognized for its potent stimulation of gastric acid secretion, the understanding

of gastrin's biological role has expanded significantly to encompass a complex family of

peptides derived from a single precursor, each with distinct physiological and

pathophysiological functions. This technical guide provides an in-depth exploration of the

discovery, history, and characterization of human gastrin and its fragments. It is designed for

researchers, scientists, and drug development professionals, offering a comprehensive

overview of the structure-activity relationships, underlying signaling mechanisms, and the

experimental methodologies that have been instrumental in advancing this field.

A Century of Discovery: The Historical Unraveling of
Gastrin
The journey to understanding gastrin began in the early 20th century. Here is a timeline of the

key milestones in the discovery of gastrin and its various fragments:

1905: British physiologist John Sydney Edkins first proposed the existence of a chemical

messenger, which he named "gastrin," that was released from the gastric antrum and
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stimulated gastric acid secretion.[1]

1938: Komarov provided definitive evidence for the existence of gastrin as a unique antral

stimulant of acid secretion, distinguishing it from histamine.

1964: Roderic A. Gregory and Hilda J. Tracy at the University of Liverpool successfully

isolated and determined the amino acid sequence of two forms of human gastrin, Gastrin I

(non-sulfated) and Gastrin II (sulfated), from a Zollinger-Ellison tumor.[2] This seminal work

laid the foundation for the chemical synthesis of gastrin and its fragments.

Late 1960s - Early 1970s: The development of radioimmunoassays (RIA) led to the

discovery of different molecular forms of gastrin circulating in the blood, including "big

gastrin" (gastrin-34) and "mini gastrin" (gastrin-14), in addition to the originally isolated

heptadecapeptide gastrin (gastrin-17).

1975: The existence of an N-terminal fragment of gastrin-17 was identified in the serum of

patients with Zollinger-Ellison syndrome, suggesting complex processing of the gastrin

precursor.[3]

1980s: With the advent of molecular biology techniques, the gene encoding human

preprogastrin was cloned and sequenced. This revealed the precursor structure from which

all gastrin fragments are derived.[4]

1987-1991: Glycine-extended gastrin, a processing intermediate, was identified and shown

to be released from antral tissue.[5] Subsequent research revealed its own distinct biological

activities, particularly in cell proliferation.[6][7]

1994: N-terminal progastrin fragments were identified in human antral tissue and plasma,

with the 1-35 fragment being the most abundant.[8]

The Gastrin Family: From Precursor to Bioactive
Fragments
Human gastrin is synthesized as a 101-amino acid precursor protein called preprogastrin. Post-

translational processing of preprogastrin generates a diverse array of peptides, each with

potentially unique biological functions.
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C-Terminal Amidated Gastrins
These are the "classical" forms of gastrin, characterized by an amidated C-terminus, which is

crucial for their high-affinity binding to the cholecystokinin B (CCK-B) receptor and potent

stimulation of gastric acid secretion.[1] The primary circulating forms include:

Gastrin-34 ("Big Gastrin"): A 34-amino acid peptide.

Gastrin-17 ("Little Gastrin"): A 17-amino acid peptide, which is the predominant form in the

antrum.

Gastrin-14 ("Mini Gastrin"): A 14-amino acid peptide.

Pentagastrin: A synthetic pentapeptide corresponding to the C-terminal five amino acids of

gastrin, which retains the full biological activity of the native hormone.[9]

The bioactivity of these fragments is primarily attributed to the C-terminal tetrapeptide

sequence, Trp-Met-Asp-Phe-NH2.[8][10]

Glycine-Extended Gastrin (G-Gly)
Glycine-extended gastrins are processing intermediates that have a glycine residue at their C-

terminus instead of the amide group. Initially considered inactive precursors, G-Gly has been

shown to possess distinct biological activities, particularly in promoting cell proliferation and

migration, and is implicated in the growth of certain cancers.[11][12] These effects are often

mediated through receptors distinct from the classical CCK-B receptor.[7][13]

N-Terminal Progastrin Fragments
The processing of progastrin also yields N-terminal fragments. The most abundant of these is

the 1-35 fragment.[8] These fragments circulate in human plasma, often at higher

concentrations than the C-terminal amidated forms.[8] While they do not stimulate gastric acid

secretion, some N-terminal fragments have been shown to inhibit gastrin-17-stimulated acid

secretion, suggesting a regulatory role.[8][14]

Quantitative Bioactivity of Human Gastrin
Fragments
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The biological activity of gastrin fragments is typically quantified by their ability to bind to

specific receptors and elicit a physiological response, such as gastric acid secretion or cell

proliferation. The following tables summarize key quantitative data for various gastrin

fragments.

Table 1: Receptor Binding Affinities of Human Gastrin Fragments

Fragment Receptor
Cell/Tissue
Type

Binding
Assay
Method

Affinity (Ki
or Kd)

Reference(s
)

Gastrin-17 CCK-B
Rat Gastric

Mucosa

Radioligand

Binding

Kd: ~4 x

10⁻¹⁰ M
[15]

Gastrin-17 CCK-B

Human

Gastric

Carcinoma

(AGS)

Radioligand

Binding
High Affinity [16]

CCK-8

(sulfated)
CCK-B - - Ki: 0.3–1 nM [17]

Gastrin-17 CCK-B - - Ki: 0.3–1 nM [17]

CCK-4 CCK-B - -

~10-fold

lower affinity

than G-17

[17]

Glycine-

extended

Gastrin-17

Novel

Receptor

Nontransform

ed Colon

Cells (YAMC)

Radioligand

Binding
Kd: 0.36 nM

Table 2: Potency of Human Gastrin Fragments in Stimulating Gastric Acid Secretion
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Fragment Species Assay Type
Potency
(ED50/D50)

Reference(s)

Gastrin-17 Human In vivo - [18]

Gastrin-17 Dog In vivo
D50 proportional

to clearance rate
[18]

Gastrin-17 Cat In vivo
ED50: ~300

pmol/kg/h
[19]

Pentagastrin Cat In vivo - [20]

Table 3: Half-life of Circulating Human Gastrin Fragments

Fragment Species Half-life Reference(s)

Gastrin-17 Human 9.5 - 10.5 min [18]

Gastrin-17 Dog 3.5 min [18]

Experimental Protocols for the Study of Gastrin
Fragments
The characterization of gastrin fragments has been dependent on a variety of sophisticated

experimental techniques.

Isolation and Purification
The initial isolation of gastrin from biological tissues involves a multi-step process:

Tissue Extraction: Gastrin-containing tissues (e.g., gastric antrum, gastrinoma tumors) are

homogenized in an extraction buffer.

Chromatography: A series of chromatographic techniques are employed for purification:

Gel Filtration Chromatography: Separates peptides based on size.

Ion-Exchange Chromatography: Separates peptides based on charge.[3]
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Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Provides high-

resolution separation of different gastrin forms and fragments.

Quantification and Identification
Radioimmunoassay (RIA): A highly sensitive method for quantifying the concentration of

gastrin and its fragments in biological fluids. The assay is based on the competition between

a radiolabeled gastrin fragment and the unlabeled fragment in a sample for binding to a

specific antibody.

Mass Spectrometry (MS): Used for the definitive identification and sequencing of purified

gastrin fragments.

Bioassays for Gastric Acid Secretion
In Vivo Models: Anesthetized animals (e.g., rats, cats) are often used to measure the effect

of infused gastrin fragments on gastric acid secretion.[21][22][23] The stomach is perfused,

and the pH or acidity of the perfusate is measured.[21]

In Vitro Models: Isolated gastric glands or parietal cells can be used to study the direct

effects of gastrin fragments on acid secretion, although these models can be challenging due

to the complex paracrine interactions in the gastric mucosa.[24]

Receptor Binding Assays
These assays are used to determine the affinity of gastrin fragments for their receptors.[24][25]

Membrane Preparation: Membranes from cells or tissues expressing the receptor of interest

(e.g., CCK-B) are isolated.[15]

Radioligand Binding: The membranes are incubated with a radiolabeled gastrin fragment

(the ligand) in the presence of varying concentrations of an unlabeled competitor fragment.

Separation and Counting: The membrane-bound radioligand is separated from the unbound

ligand, and the amount of bound radioactivity is measured.

Data Analysis: The data is used to calculate the binding affinity (Kd or Ki) of the fragment for

the receptor.
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Signaling Pathways of Gastrin Fragments
The biological effects of gastrin fragments are mediated through the activation of intracellular

signaling cascades following receptor binding.

CCK-B Receptor-Mediated Signaling (Amidated
Gastrins)
The binding of amidated gastrins to the CCK-B receptor, a G-protein coupled receptor (GPCR),

initiates a cascade of intracellular events:[9][26][27]

G-protein Activation: The receptor activates Gq/11 proteins.

Phospholipase C (PLC) Activation: Activated Gq/11 stimulates PLC.

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate

(PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum, leading to the

release of intracellular calcium (Ca2+).

Protein Kinase C (PKC) Activation: Increased intracellular Ca2+ and DAG activate PKC.

Downstream Effects: These signaling events lead to the activation of various downstream

pathways, including the mitogen-activated protein kinase (MAPK) cascade, which ultimately

results in physiological responses like gastric acid secretion and cell proliferation.[28]

Amidated Gastrin CCK-B ReceptorBinds Gq/11Activates Phospholipase CActivates PIP2Hydrolyzes

IP3

DAG

Intracellular Ca2+
Release

Stimulates

Protein Kinase C

Activates

Co-activates

MAPK CascadeActivates Physiological Response
(e.g., Acid Secretion)

Leads to

Click to download full resolution via product page

Caption: CCK-B Receptor Signaling Pathway for Amidated Gastrins.
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Signaling Pathways of Glycine-Extended Gastrin
Glycine-extended gastrin (G-Gly) appears to exert its proliferative effects through signaling

pathways that are distinct from those activated by amidated gastrin.[12][13] Evidence suggests

that G-Gly does not significantly increase intracellular calcium or inhibit cAMP generation,

which are hallmarks of CCK-B receptor activation.[13] Instead, G-Gly has been shown to

activate c-Jun amino-terminal kinase (JNK) and pathways involving Src, JAK2, and PI3K.[11]

[13] This indicates the involvement of a novel, yet to be fully characterized, receptor for G-Gly.

[7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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